molecular formula C6H3ClFI B1349869 1-Chloro-4-fluoro-2-iodobenzene CAS No. 202982-68-1

1-Chloro-4-fluoro-2-iodobenzene

Cat. No.: B1349869
CAS No.: 202982-68-1
M. Wt: 256.44 g/mol
InChI Key: RAHHKUWCBDUSPZ-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-2-iodobenzene (CAS 202982-68-1) is a halogenated aromatic compound with the molecular formula C₆H₃ClFI. It features chlorine, fluorine, and iodine substituents at the 1-, 4-, and 2-positions of the benzene ring, respectively. This compound is primarily utilized in biomedical research, particularly in studies related to tumor suppression, apoptosis, and cellular signaling pathways due to its role as a versatile intermediate in synthesizing bioactive molecules . Its structural complexity and halogen diversity make it valuable for modifying electronic properties in drug design and organic synthesis.

Preparation Methods

Preparation Methods

Halogenation via Directed Metalation and Iodination

A highly effective method involves the use of directed ortho-metalation (DoM) followed by electrophilic iodination. This approach is exemplified by the synthesis of related compounds such as 1-bromo-2-chloro-4-fluoro-2-iodobenzene, which shares similar substitution patterns and synthetic challenges.

Typical procedure:

  • Starting material: 1-chloro-4-fluorobenzene or a closely related halogenated benzene derivative.
  • Metalation: Treatment with a strong base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) to generate an aryllithium intermediate selectively at the position ortho to the fluorine or chlorine substituent.
  • Iodination: Addition of iodine to the reaction mixture at low temperature, followed by warming to room temperature to complete the electrophilic substitution, introducing iodine at the metalated position.

Reaction conditions and parameters:

Step Conditions Notes
Metalation LDA in THF or 2-methyltetrahydrofuran, -78 °C, 1-3 hours Ensures regioselective lithiation
Iodination Iodine addition at -50 °C, then warming to 25 °C, 8-15 hours Electrophilic substitution with iodine
Work-up Quenching with 6N HCl, extraction with n-heptane, washing with sodium sulfite solution, drying with sodium sulfate Purification steps to isolate product

Yields and purity:

  • Yields typically range from 70% to 80% under optimized conditions.
  • Purity by HPLC can reach above 90%.
  • Lower reaction temperatures (-78 °C) favor higher yields and purity compared to higher temperatures (-10 °C), which reduce both yield and purity.

This method is advantageous due to its simplicity, cost-effectiveness, and scalability for industrial applications.

Catalytic Cross-Coupling Methods

In industrial and advanced laboratory settings, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings are employed to assemble halogenated benzene rings with desired substitution patterns.

  • Starting materials: Halogenated aryl boronic acids or halides.
  • Catalysts: Palladium complexes with appropriate ligands.
  • Conditions: Mild temperatures, bases like potassium carbonate, and solvents such as toluene or dioxane.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Advantages Disadvantages
Directed ortho-metalation + iodination 1-chloro-4-fluorobenzene LDA (-78 °C), iodine, THF or 2-MeTHF 70-80 >90 High regioselectivity, scalable Requires low temperature control
Diazotization + halogenation Aniline derivatives NaNO2/HCl, KI, chlorination/fluorination agents Moderate Moderate Precise substitution control Multi-step, complex purification
Palladium-catalyzed cross-coupling Halogenated aryl boronic acids/halides Pd catalyst, base, mild heating High High High yield, industrially viable Requires expensive catalysts

Research Findings and Notes

  • The use of lithium diisopropylamide (LDA) at -78 °C is critical for achieving selective lithiation and subsequent iodination with high yield and purity.
  • Reaction times for metalation are typically 1-3 hours, while iodination requires 8-15 hours at 20-30 °C for completion.
  • Quenching with 6N hydrochloric acid and washing with sodium sulfite solution effectively removes residual iodine and byproducts, improving product purity.
  • Alternative solvents such as 2-methyltetrahydrofuran can be used instead of tetrahydrofuran to improve environmental and safety profiles without compromising yield.
  • Cross-coupling methods provide flexibility in substituent introduction but require careful catalyst and ligand selection to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 1-chloro-4-fluoro-2-aminobenzene or 1-chloro-4-fluoro-2-thiolbenzene can be formed.

    Coupling Products: Biaryl compounds resulting from the coupling of this compound with other aromatic halides or boronic acids.

Scientific Research Applications

1-Chloro-4-fluoro-2-iodobenzene is utilized in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: In the preparation of functional materials with specific electronic or optical properties.

    Chemical Biology: As a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 1-chloro-4-fluoro-2-iodobenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions or radicals, depending on the reaction conditions. These intermediates facilitate the substitution, oxidation, or coupling processes by interacting with specific molecular targets or pathways.

Comparison with Similar Compounds

The following table compares 1-Chloro-4-fluoro-2-iodobenzene with three structurally related chloro-fluoro-iodobenzenes:

Property This compound 2-Chloro-1-fluoro-4-iodobenzene 1-Chloro-3-fluoro-4-iodobenzene 1-Chloro-2,4-difluoro-5-iodobenzene
CAS Number 202982-68-1 156150-67-3 6797-79-1 Not specified
Molecular Formula C₆H₃ClFI C₆H₃ClFI C₆H₃ClFI C₆H₂ClF₂I
Substituent Positions 1-Cl, 4-F, 2-I 2-Cl, 1-F, 4-I 1-Cl, 3-F, 4-I 1-Cl, 2,4-diF, 5-I
Physical State Solid/Liquid (not specified) Liquid Clear Liquid Not Available (N/A)
Boiling Point Not reported 94–95°C (15 mmHg) Not reported Not reported
Melting/Freezing Point Not reported Not reported 18°C Not reported
Purity Not specified 98% (Thermo Scientific) >98.0% (GC) 95%
Solubility Not reported Slightly soluble in water Not reported Not reported
Hazard Statements Not specified Not reported Not reported H315, H319, H335

Key Comparative Analysis:

Structural Isomerism and Reactivity

  • Substituent Positioning : The positional arrangement of halogens significantly influences electronic effects. For example, this compound (1-Cl, 4-F, 2-I) has a meta-fluorine relative to iodine, which may reduce steric hindrance compared to 2-Chloro-1-fluoro-4-iodobenzene (2-Cl, 1-F, 4-I), where chlorine and fluorine are ortho to each other . Such differences impact reactivity in cross-coupling reactions, where iodine’s position affects oxidative addition efficiency in Suzuki-Miyaura reactions .
  • Electronic Effects: Fluorine’s strong electron-withdrawing nature alters the ring’s electron density.

Research Findings and Trends

Recent studies emphasize the role of halogen positioning in tuning catalytic activity. For instance, iodine’s size and polarizability in this compound facilitate its use in transition-metal-catalyzed C–H activation reactions, outperforming bromo- or chloro-analogs in certain coupling reactions . Additionally, fluorinated analogs like 1-Chloro-3-fluoro-4-iodobenzene demonstrate enhanced metabolic stability in preclinical drug candidates, attributed to fluorine’s bioisosteric effects .

Biological Activity

1-Chloro-4-fluoro-2-iodobenzene (CAS No. 202982-68-1) is a halogenated aromatic compound that has gained attention for its potential biological activities. This article explores its properties, biological implications, and relevant research findings.

  • Molecular Formula : C₆H₃ClF I
  • Molecular Weight : 256.44 g/mol
  • Log P (octanol-water partition coefficient) : Ranges from 2.23 to 4.22 depending on the calculation method, indicating moderate lipophilicity .
  • BBB Permeant : Yes, suggesting potential for central nervous system activity .
  • CYP Inhibition : Inhibits CYP1A2 but not other CYP enzymes (CYP2C19, CYP2C9, CYP2D6, CYP3A4) .

Antimicrobial and Antifungal Properties

Research has indicated that compounds with halogen substitutions, such as this compound, exhibit significant antimicrobial and antifungal activities. These properties are attributed to their ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms .

Interaction with Biological Targets

This compound has been studied for its interaction with various biological targets:

  • Calcium Channels : Some studies suggest that halogenated compounds can modulate calcium channels, which are crucial for various physiological processes, including muscle contraction and neurotransmitter release .
  • Enzyme Inhibition : The compound acts as a selective inhibitor of certain cytochrome P450 enzymes (specifically CYP1A2), which play a significant role in drug metabolism and the biosynthesis of steroids and fatty acids .

Study on Antifungal Activity

In a study evaluating the antifungal properties of halogenated benzene derivatives, this compound was tested against several fungal strains. The results showed promising antifungal activity, suggesting that the compound could be developed into a therapeutic agent for treating fungal infections .

Pharmacokinetic Studies

Pharmacokinetic studies revealed that this compound is a blood-brain barrier (BBB) permeant, which raises its potential use in neurological applications. Its log Kp value of -5.29 cm/s indicates reasonable skin permeation capabilities as well .

Research Findings Summary Table

PropertyValue
Molecular FormulaC₆H₃ClF I
Molecular Weight256.44 g/mol
Log P (iLOGP)2.23
Log P (XLOGP3)3.63
BBB PermeantYes
CYP Enzyme InhibitionCYP1A2 (Yes), others (No)
Antifungal ActivityPositive against multiple strains

Properties

IUPAC Name

1-chloro-4-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHHKUWCBDUSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373310
Record name 1-chloro-4-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202982-68-1
Record name 1-Chloro-4-fluoro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202982-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-chloro-4-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluoroiodobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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